molecular formula C20H26Cl3N3OS B12213968 2-{4-[2-(2-Chloro-phenothiazin-10-yl)-ethyl]-piperazino}-ethanol dihydrochloride

2-{4-[2-(2-Chloro-phenothiazin-10-yl)-ethyl]-piperazino}-ethanol dihydrochloride

Cat. No.: B12213968
M. Wt: 462.9 g/mol
InChI Key: QJEVMDNGELKCPE-UHFFFAOYSA-N
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Description

2-{4-[2-(2-Chloro-phenothiazin-10-yl)-ethyl]-piperazino}-ethanol dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a phenothiazine core, a piperazine ring, and an ethanol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(2-Chloro-phenothiazin-10-yl)-ethyl]-piperazino}-ethanol dihydrochloride typically involves multiple steps. The process begins with the chlorination of phenothiazine to produce 2-chloro-phenothiazine. This intermediate is then reacted with ethylene diamine to form 2-(2-chloro-phenothiazin-10-yl)-ethylamine. The next step involves the reaction of this intermediate with piperazine to yield 2-{4-[2-(2-chloro-phenothiazin-10-yl)-ethyl]-piperazino}-ethanol. Finally, the compound is converted to its dihydrochloride salt form through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(2-Chloro-phenothiazin-10-yl)-ethyl]-piperazino}-ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro group in the phenothiazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

2-{4-[2-(2-Chloro-phenothiazin-10-yl)-ethyl]-piperazino}-ethanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in studies involving cell signaling and neurotransmitter pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[2-(2-Chloro-phenothiazin-10-yl)-ethyl]-piperazino}-ethanol dihydrochloride involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, influencing neurotransmitter pathways. Additionally, the compound can modulate ion channels and enzyme activity, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar structural features but different pharmacological properties.

    Thioridazine: Shares the phenothiazine core but has distinct substituents, leading to different therapeutic applications.

    Fluphenazine: A phenothiazine derivative with a fluorine substituent, used primarily as an antipsychotic agent.

Uniqueness

2-{4-[2-(2-Chloro-phenothiazin-10-yl)-ethyl]-piperazino}-ethanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in multiple fields.

Properties

Molecular Formula

C20H26Cl3N3OS

Molecular Weight

462.9 g/mol

IUPAC Name

2-[4-[2-(2-chlorophenothiazin-10-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C20H24ClN3OS.2ClH/c21-16-5-6-20-18(15-16)24(17-3-1-2-4-19(17)26-20)12-11-22-7-9-23(10-8-22)13-14-25;;/h1-6,15,25H,7-14H2;2*1H

InChI Key

QJEVMDNGELKCPE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl

Origin of Product

United States

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